
Dual EGFR/ACK1 Inhibition: A Promising
Strategy to Overcome Osimertinib Resistance in

NSCLC

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Egfr T790M/L858R/ack1-IN-1

Cat. No.: B15137047 Get Quote

For Immediate Release

A novel dual inhibitor, EGFR T790M/L858R/ack1-IN-1, demonstrates significant efficacy in

preclinical models of osimertinib-resistant non-small cell lung cancer (NSCLC), offering a

potential new therapeutic avenue for patients who have developed resistance to current

standard-of-care treatments.

Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase

inhibitor (TKI), has revolutionized the treatment of NSCLC harboring EGFR mutations.

However, the emergence of acquired resistance, often driven by secondary mutations such as

T790M and L858R, remains a significant clinical challenge. Research into novel therapeutic

strategies has led to the development of EGFR T790M/L858R/ack1-IN-1, a potent dual

inhibitor of both the mutant EGFR and Activated Cdc42-associated kinase 1 (ACK1), a non-

receptor tyrosine kinase implicated in oncogenic signaling and drug resistance.

This guide provides a comparative analysis of the efficacy of EGFR T790M/L858R/ack1-IN-1
against other therapeutic alternatives in osimertinib-resistant models, supported by

experimental data and detailed methodologies.
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Preclinical studies demonstrate that EGFR T790M/L858R/ack1-IN-1 potently inhibits the

enzymatic activity of both its targets and effectively suppresses the proliferation of osimertinib-

resistant NSCLC cells.

Table 1: In Vitro Inhibitory Activity of EGFR T790M/L858R/ack1-IN-1 and Alternative

Osimertinib Resistance Inhibitors

Compound Target(s)

IC50 (nM)
vs. EGFR
L858R/T790
M

IC50 (nM)
vs. ACK1

IC50 (nM)
vs. EGFR
Del19/T790
M/C797S

IC50 (nM)
vs. EGFR
L858R/T790
M/C797S

EGFR

T790M/L858

R/ack1-IN-1

EGFR

T790M/L858

R, ACK1

23[1] 263[1] - -

Osimertinib

EGFR

(mutant

selective)

12[2] - 410[3] >4000[4]

BBT-176 (4th

Gen)

EGFR

(mutant

selective)

- - 1.79[4] 5.35[4]

JIN-02 (4th

Gen)

EGFR

(mutant

selective)

- - 4.7[3] 12.8[3]

Compound

27 (4th Gen)

EGFR

(mutant

selective)

- - - 137[3]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in

vitro. A lower IC50 value indicates a more potent inhibitor. Data for fourth-generation inhibitors

are often against triple-mutant EGFR, a common mechanism of osimertinib resistance.
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Osimertinib resistance can be mediated by both EGFR-dependent and -independent

mechanisms. EGFR T790M/L858R/ack1-IN-1 tackles this challenge through a dual-pronged

attack. By inhibiting the mutant EGFR, it directly targets the primary driver of oncogenic

signaling. Simultaneously, its inhibition of ACK1 disrupts a key downstream signaling node that

contributes to cell survival and proliferation, and has been shown to be upregulated in

osimertinib-resistant cells. This combined inhibition leads to enhanced apoptosis (programmed

cell death) and a delay in the emergence of drug resistance.[5]

Below is a diagram illustrating the EGFR and ACK1 signaling pathways and the points of

inhibition by EGFR T790M/L858R/ack1-IN-1.
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Caption: EGFR and ACK1 Signaling Pathways and Drug Inhibition.
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Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments are

provided below.

Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on NSCLC cell lines.

Cell Seeding: Osimertinib-resistant NSCLC cells (e.g., H1975-OR) are seeded into 96-well

plates at a density of 5,000 cells per well and allowed to adhere overnight.

Drug Treatment: The following day, cells are treated with serial dilutions of EGFR
T790M/L858R/ack1-IN-1, osimertinib, or other comparator compounds for 72 hours.

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the

plates are incubated for an additional 4 hours at 37°C.

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide

(DMSO) is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The IC50 values are then calculated from the dose-response curves.

Western Blot Analysis
This technique is employed to determine the effect of the inhibitors on the phosphorylation

status of key proteins in the EGFR and ACK1 signaling pathways.

Cell Lysis: H1975-OR cells are treated with the inhibitors for a specified time, then washed

with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of the lysates is determined using a

BCA protein assay.

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE

and transferred to a PVDF membrane.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15137047?utm_src=pdf-body
https://www.benchchem.com/product/b15137047?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137047?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then

incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of

EGFR, ACK1, AKT, and ERK.

Detection: After washing, the membrane is incubated with HRP-conjugated secondary

antibodies, and the protein bands are visualized using an enhanced chemiluminescence

(ECL) detection system.

In Vivo Xenograft Model
This model is used to evaluate the in vivo anti-tumor efficacy of the inhibitors.
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Caption: In Vivo Xenograft Experimental Workflow.

Cell Implantation: Approximately 5 x 10^6 H1975-OR cells are subcutaneously injected into

the flank of immunodeficient nude mice.

Tumor Growth and Randomization: When tumors reach a volume of 150-200 mm³, the mice

are randomized into different treatment groups (e.g., vehicle control, osimertinib, EGFR
T790M/L858R/ack1-IN-1, and other comparators).

Drug Administration: The drugs are administered daily via oral gavage at predetermined

doses.

Tumor Measurement and Monitoring: Tumor volume and body weight are measured twice

weekly. Tumor volume is calculated using the formula: (length × width²) / 2.
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Endpoint: The study is concluded when tumors in the control group reach a specified size,

and the tumor growth inhibition (TGI) is calculated for each treatment group.

Conclusion and Future Directions
The dual inhibition of EGFR and ACK1 by EGFR T790M/L858R/ack1-IN-1 represents a

compelling strategy to overcome osimertinib resistance in NSCLC. The preclinical data strongly

support its potential as a novel therapeutic agent. Further investigation, including head-to-head

in vivo comparisons with emerging fourth-generation EGFR inhibitors and exploration of

combination therapies, is warranted to fully elucidate its clinical potential. The detailed

experimental protocols provided herein should facilitate further research and validation of these

promising findings by the scientific community.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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